molecular formula C12H14 B2361566 1-(tert-Butyl)-3-ethynylbenzene CAS No. 135883-34-0

1-(tert-Butyl)-3-ethynylbenzene

Cat. No.: B2361566
CAS No.: 135883-34-0
M. Wt: 158.244
InChI Key: ZIYVJICPWLXLIQ-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Ethynylbenzenes and Alkynylarenes

1-(tert-Butyl)-3-ethynylbenzene belongs to the broader classes of alkynylarenes and substituted ethynylbenzenes. Alkynylarenes, characterized by at least one ethynyl (B1212043) group (–C≡CH) attached to an aromatic ring, are fundamental components in organic chemistry. The reactivity of the alkyne functionality allows for a wide array of chemical transformations, including addition reactions, cycloadditions, and coupling reactions, making them pivotal intermediates in the synthesis of more complex molecules.

Within this family, substituted ethynylbenzenes are distinguished by the presence of additional functional groups on the benzene (B151609) ring. The nature and position of these substituents, such as the tert-butyl group in this compound, profoundly influence the molecule's electronic properties, steric profile, and reactivity. The meta-substitution pattern (1,3-disubstitution) is particularly significant as it directs the regioselectivity of further chemical modifications. The bulky tert-butyl group can also provide solubility in organic solvents and influence the solid-state packing of derivative materials.

The synthesis of asymmetrically substituted alkynes like this compound is often achieved through powerful cross-coupling methodologies. The Sonogashira coupling reaction is a preeminent method for forming the crucial C(sp)-C(sp²) bond. nih.gov A plausible synthetic route to this compound involves the palladium-catalyzed coupling of a protected alkyne, such as ethynyltrimethylsilane, with a suitable precursor like 1-bromo-3-tert-butylbenzene (B1267464). gelest.com This is typically followed by a deprotection step to reveal the terminal alkyne. gelest.com This synthetic strategy offers a reliable pathway to this and other similarly structured compounds.

Significance in Organic Synthesis, Materials Science, and Biomedical Research

The distinct structural attributes of this compound underpin its growing importance across multiple research domains.

In Organic Synthesis, it serves as a versatile building block. The terminal alkyne is a gateway to a multitude of chemical transformations. It can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole rings—a common motif in medicinal chemistry. Furthermore, it can undergo further Sonogashira couplings to construct extended π-conjugated systems. nih.gov

In Materials Science, this compound and related alkynylarenes are instrumental in the development of advanced organic materials. They are used as monomers or key components in the synthesis of donor-acceptor conjugated polymers. rsc.orgnih.gov These materials are investigated for their potential in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of the resulting polymers can be fine-tuned by the choice of substituents on the ethynylbenzene unit. The tert-butyl group, in particular, can enhance solubility and influence the morphology of thin films, which are critical factors for device performance.

In Biomedical Research, while direct applications are still emerging, the structural motif of ethynylbenzene is found in molecules with significant biological activity. For instance, substituted diphenylacetylenes, which can be synthesized from precursors like this compound, have been explored for their retinoid-like activity. chemicalbook.com Retinoids and their analogues are a class of compounds that can influence cell growth, differentiation, and apoptosis, making them relevant in oncology research. nih.govnih.govgoogle.com The ability to use the ethynyl group as a handle to connect to other pharmacophores makes this compound a potentially valuable starting point for the design and synthesis of new therapeutic agents.

Properties of this compound

PropertyValue
CAS Number 135883-34-0 acs.orgavantorsciences.com
Molecular Formula C₁₂H₁₄ avantorsciences.com
Molecular Weight 158.24 g/mol avantorsciences.com
Synonyms 3-tert-Butylphenylacetylene, (3-tert-butyl)phenylethyne acs.org

Note: Detailed experimental spectroscopic data such as ¹H and ¹³C NMR for this compound are not widely available in public databases. The characterization is typically confirmed through standard spectroscopic methods upon synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-5-10-7-6-8-11(9-10)12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVJICPWLXLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 1 Tert Butyl 3 Ethynylbenzene Analogues

Alkyne Functionalization and Derivatization Reactions

The terminal alkyne moiety of 1-(tert-butyl)-3-ethynylbenzene is a versatile functional group that readily participates in a variety of transformations, including oxidative coupling and cycloaddition reactions.

Oxidative Coupling Reactions of Terminal Alkynes

The oxidative coupling of terminal alkynes, such as this compound, is a powerful method for the synthesis of symmetric 1,3-diynes. This reaction, often referred to as the Glaser-Hay coupling, typically employs a copper catalyst and an oxidant. wikipedia.orgorganic-chemistry.orgrsc.org The process involves the formation of a copper(I)-alkyne complex, which is then oxidized to generate a carbon-carbon bond between two alkyne units. wikipedia.org

Several catalytic systems have been developed to facilitate this transformation under mild and environmentally friendly conditions. For instance, copper(I) chloride (CuCl) in the presence of n-propylamine under solvent-free conditions has been shown to be an effective catalyst for the homocoupling of various terminal alkynes, including those with electron-donating groups like the tert-butyl group. researchgate.net Similarly, a palladium(II)/AgNO₃ cocatalyst system in aqueous media under aerobic conditions has demonstrated high efficiency in the homocoupling of aromatic terminal alkynes, affording good to excellent yields for substrates with electron-donating substituents. mdpi.com

The Hay coupling, a variation of the Glaser coupling, utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which offers greater versatility in terms of solvent choice. wikipedia.orgorganic-chemistry.org These reactions are generally tolerant of a wide range of functional groups and can be scaled up for larger preparations. researchgate.net The general scheme for the oxidative homocoupling of a terminal alkyne is shown below:

2 R-C≡CH → R-C≡C-C≡C-R + 2 H⁺ + 2 e⁻

Table 1: Examples of Catalytic Systems for Oxidative Homocoupling of Terminal Alkynes

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
CuCl (5 mol%)n-PropylamineSolvent-free6087 researchgate.net
Pd(II)/AgNO₃Cs₂CO₃n-Butanol/H₂O6082-93 mdpi.com
CuCl₂ (cat.)TriethylamineSolvent-free6050-99
Cu(OAc)₂PyridinePyridineNot specifiedNot specified wikipedia.orgrsc.org

This table provides a summary of different catalytic systems and their effectiveness.

The mechanism of the Glaser-Hay coupling is believed to involve the deprotonation of the terminal alkyne by a base, followed by coordination to a copper(I) center. Oxidation of the resulting copper acetylide complex, often by oxygen in the air, leads to the formation of the diyne product and regeneration of the copper catalyst. nih.gov

Cycloaddition Reactions, including Click Chemistry

The ethynyl (B1212043) group of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. youtube.comethz.ch A prominent example of this reactivity is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. nih.govorganic-chemistry.orgacs.org This reaction, particularly the copper-catalyzed version known as the "click" reaction, is highly efficient, regioselective, and tolerant of a wide array of functional groups, making it a powerful tool in various fields, including drug discovery and materials science. organic-chemistry.orgabpbio.comnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole isomer with high specificity. organic-chemistry.orgbeilstein-journals.org In contrast, ruthenium-catalyzed reactions can provide the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.gov These cycloaddition reactions are generally considered to be one-step concerted processes. youtube.com

The versatility of the ethynyl group extends to cycloadditions with other 1,3-dipoles, such as nitrile oxides to form isoxazoles and nitrile imines to yield pyrazoles. youtube.com Furthermore, 1,3-butadiynes, which can be synthesized from terminal alkynes like this compound via oxidative coupling, are themselves valuable substrates for cycloaddition reactions, leading to the formation of various carbo- and heterocycles. nih.gov

Aromatic Ring Functionalization and Electrophilic Substitution

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions, where the regiochemical outcome is dictated by the directing effects of the existing substituents. minia.edu.egnih.govyoutube.com

The tert-butyl group is an activating group and an ortho-, para-director. stackexchange.comwikipedia.org This is due to its electron-donating inductive effect (+I effect) and, to a lesser extent, hyperconjugation. stackexchange.comstackexchange.com However, the large steric bulk of the tert-butyl group significantly hinders electrophilic attack at the ortho positions, leading to a strong preference for substitution at the para position. stackexchange.commsu.edu

The ethynyl group, on the other hand, is generally considered a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the sp-hybridized carbon atoms of the alkyne, which are more electronegative than the sp²-hybridized carbons of the benzene ring, thus withdrawing electron density from the ring.

When both a tert-butyl and an ethynyl group are present on the benzene ring, as in this compound, their combined directing effects and steric influences will determine the position of further substitution. The activating, para-directing effect of the tert-butyl group and the deactivating, meta-directing effect of the ethynyl group will compete. In many cases, the activating group's influence will dominate, though the precise outcome can depend on the specific electrophile and reaction conditions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting EffectPrimary ReasonReference
-C(CH₃)₃ (tert-Butyl)ActivatingOrtho, ParaInductive effect (+I), Hyperconjugation stackexchange.comwikipedia.org
-C≡CH (Ethynyl)DeactivatingMetaInductive effect (-I) wikipedia.org

This table summarizes the directing effects of the key functional groups.

Metal Coordination Chemistry and Ligand Properties of Ethynylbenzenes

The ethynyl group of this compound and its analogues can act as a ligand, coordinating to metal centers through its π-system. This interaction is fundamental to many catalytic processes, including the oxidative coupling reactions discussed earlier. wikipedia.org

The formation of copper(I)-alkyne complexes is a key step in the Glaser-Hay coupling. wikipedia.org These complexes involve the interaction of the copper(I) ion with the π-electrons of the carbon-carbon triple bond. The stability and reactivity of these complexes are influenced by the electronic and steric properties of the substituents on the alkyne.

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the general principles of metal-alkyne interactions are well-established. The alkyne can act as a two-electron donor, and in some cases, can bridge two metal centers. The presence of the bulky tert-butyl group may influence the coordination geometry and the stability of the resulting metal complexes.

Surface-Mediated Reactivity and Chemisorption Phenomena on Metal Substrates

The reactivity of ethynylbenzene analogues can be significantly altered when they are adsorbed onto metal surfaces. On-surface synthesis provides a powerful bottom-up approach to construct novel carbon-based nanomaterials.

Studies have shown that terminal alkynes can undergo homocoupling reactions on noble metal surfaces, such as Ag(111), in the absence of traditional catalysts. diva-portal.orgresearchgate.net This surface-assisted process involves the activation of the Csp-H bond and the subsequent formation of a C-C covalent bond, reminiscent of the Glaser-Hay coupling. diva-portal.org The reaction proceeds under ultra-high vacuum conditions and produces H₂ as the only byproduct. diva-portal.org

For example, 1,3,5-triethynyl-benzene (TEB), an analogue of this compound, has been shown to self-assemble into ordered arrays on a Ag(111) surface at low temperatures. researchgate.net Upon gentle annealing, these molecules undergo a surface-mediated homocoupling reaction to form covalent dimers and larger polymeric networks. diva-portal.orgresearchgate.net The bulky tert-butyl group in this compound would likely influence the self-assembly and subsequent on-surface reactions, potentially leading to different supramolecular structures and polymeric architectures.

This on-surface chemistry opens up new avenues for the fabrication of two-dimensional carbon-rich materials with unique electronic and structural properties. diva-portal.org

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 3 Ethynylbenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(tert-butyl)-3-ethynylbenzene. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethynyl (B1212043) proton, and the protons of the tert-butyl group. The aromatic region will show a complex splitting pattern due to the 1,3-disubstitution on the benzene (B151609) ring. Typically, one would observe multiplets in the range of δ 7.2-7.6 ppm. The ethynyl proton (C≡C-H) is anticipated to appear as a sharp singlet around δ 3.0 ppm. youtube.com The nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet at approximately δ 1.3 ppm, a region typical for alkanes. nih.govchegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the aromatic carbons, and the acetylenic carbons. The quaternary carbon of the tert-butyl group is expected around δ 34-35 ppm, while the methyl carbons should appear around δ 31 ppm. chemicalbook.comchemicalbook.com The aromatic carbons will resonate in the region of δ 120-152 ppm, with the carbon attached to the tert-butyl group appearing further downfield. chemicalbook.comchemicalbook.com The two acetylenic carbons are predicted to have chemical shifts in the range of δ 77-84 ppm. rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
tert-Butyl (CH₃)~1.3 (s, 9H)~31
tert-Butyl (quat. C)-~34-35
Aromatic (C-H)~7.2-7.6 (m, 4H)~120-135
Aromatic (C-C(CH₃)₃)-~151-152
Aromatic (C-C≡CH)-~122-123
Acetylenic (C≡CH)~3.0 (s, 1H)~77-84
Acetylenic (C≡CH)-~77-84

Note: s = singlet, m = multiplet. Predicted values are based on data from analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by several key absorption bands. A sharp, moderately intense band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch is expected to appear as a weaker absorption in the range of 2100-2140 cm⁻¹. The presence of the tert-butyl group gives rise to C-H stretching vibrations in the 2960-2870 cm⁻¹ region and characteristic bending vibrations around 1365 cm⁻¹ (symmetrical) and 1390 cm⁻¹ (asymmetrical). Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. docbrown.infodocbrown.info The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C stretching vibration, which is often weak in the IR spectrum of internal alkynes, is typically a strong and sharp band in the Raman spectrum, expected around 2100 cm⁻¹. The symmetric vibrations of the benzene ring are also usually more intense in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Alkyne (≡C-H)Stretching~3300~3300Sharp, Medium (IR)
Alkyne (C≡C)Stretching~2110~2110Weak (IR), Strong (Raman)
Aromatic (C-H)Stretching~3050-3080~3050-3080Medium to Weak
Aromatic (C=C)Stretching~1600, ~1580, ~1475~1600, ~1580, ~1475Medium to Strong
tert-Butyl (C-H)Stretching~2960, ~2870~2960, ~2870Strong
tert-Butyl (C-H)Bending~1365, ~1390~1365, ~1390Medium

X-ray Diffraction (XRD) for Crystalline Structure Determination and Intermolecular Interactions

X-ray Diffraction (XRD) on single crystals of this compound derivatives provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, XRD reveals the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound (molecular weight: 158.24 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at m/z 158. A characteristic fragmentation pathway for tert-butyl substituted benzenes is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, which would result in a strong peak at m/z 143 (M-15). nist.govresearchgate.net This fragment is often the base peak in the spectrum. Subsequent loss of ethylene (B1197577) (C₂H₄) from this ion could lead to a peak at m/z 115. Another significant fragmentation would be the loss of the entire tert-butyl group (•C(CH₃)₃) to give a peak at m/z 101, corresponding to the ethynylbenzene cation. Further fragmentation of the aromatic ring would produce smaller ions characteristic of benzene derivatives.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Formation Pathway
158[C₁₂H₁₄]⁺Molecular Ion (M⁺)
143[C₁₁H₁₁]⁺M⁺ - •CH₃
115[C₉H₇]⁺[C₁₁H₁₁]⁺ - C₂H₄
101[C₈H₅]⁺M⁺ - •C(CH₃)₃
77[C₆H₅]⁺Fragmentation of the aromatic ring

Surface-Sensitive Spectroscopies for Monolayer Characterization (e.g., X-ray Photoelectron Spectroscopy, Scanning Tunneling Microscopy)

When this compound derivatives are used to form self-assembled monolayers (SAMs), for instance on gold surfaces, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) are employed for their characterization. beilstein-journals.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms within the monolayer. For a SAM of a this compound derivative on a Au(111) surface, XPS would confirm the presence of carbon. High-resolution scans of the C 1s region would show different peaks corresponding to the carbon atoms in different chemical environments (aliphatic, aromatic, and acetylenic). The binding of the ethynyl group to the gold surface, potentially through the cleavage of the terminal C-H bond, would lead to a characteristic shift in the C 1s binding energy for the carbon atom bonded to the gold. nih.govresearchgate.net The Au 4f signal from the underlying substrate would also be attenuated by the presence of the monolayer. mdpi.comresearchgate.net

Scanning Tunneling Microscopy (STM): STM provides real-space images of the monolayer at the atomic or molecular level, revealing the packing arrangement and ordering of the molecules on the surface. beilstein-journals.orgresearchgate.netresearchgate.net For SAMs of ethynylbenzene derivatives on Au(111), STM studies have shown that the molecules can form well-ordered domains. nih.gov The bulky tert-butyl group in this compound derivatives would likely influence the packing density and the lattice parameters of the self-assembled structure. STM can visualize the individual molecules, their orientation with respect to the substrate, and the presence of any defects within the monolayer. beilstein-journals.orgresearchgate.net The formation of ordered structures is driven by a balance between the molecule-substrate interaction (e.g., the Au-C bond) and the intermolecular van der Waals interactions. beilstein-journals.org

Applications in Advanced Materials Science

Design and Synthesis of Conjugated Polymeric Materials Incorporating Ethynylbenzene Units

The ethynyl (B1212043) group of 1-(tert-Butyl)-3-ethynylbenzene serves as a key functional handle for the synthesis of conjugated polymers. The Sonogashira cross-coupling reaction is a primary method employed to incorporate ethynylene units into polymer backbones, creating alternating donor-acceptor structures. nih.gov The introduction of the rigid ethynylene linker can lead to more planar polymer chains, which in turn enhances π-conjugation. nih.gov This enhanced conjugation often results in a red-shift of the polymer's absorption maximum compared to analogues with more flexible linkers. nih.gov

The incorporation of ethynylene units is a strategic approach to lower the Highest Occupied Molecular Orbital (HOMO) energy levels in conjugated polymers. nih.gov A lower HOMO level not only improves the oxidative stability of the material but can also lead to a higher open-circuit voltage (Voc) when the polymer is used in photovoltaic devices. nih.gov Furthermore, the tert-butyl group provides significant advantages by improving the solubility of the resulting polymers in common organic solvents, a crucial factor for solution-based processing and fabrication of thin films. Research into organosilicon-acetylene polymers has also highlighted their high thermo-oxidative stability and excellent processability, characteristics that can be imparted by monomers like ethynylbenzenes. researchgate.net

Development of Organic Electronic Devices Based on Extended π-Conjugation

The extended π-conjugation achievable in polymers and molecules derived from this compound is fundamental to their function in organic electronic devices. This delocalization of electrons across the molecular framework governs the material's ability to absorb and emit light, as well as to transport electrical charge.

In the field of OLEDs, derivatives containing tert-butyl groups have demonstrated significant performance enhancements. rsc.orgrsc.org The bulky tert-butyl substituent plays a critical role in improving the material's processability and performance by increasing solubility and preventing aggregation-induced quenching. rsc.org This steric hindrance inhibits intermolecular π–π stacking, which can otherwise lead to self-quenching of excitons and reduced device efficiency. rsc.org

Research has shown that tert-butyl substituted donor-acceptor molecules can act as highly efficient blue thermally activated delayed fluorescence (TADF) emitters. rsc.org Solution-processed, non-doped OLEDs using such emitters have achieved remarkable external quantum efficiencies (EQEs) as high as 25.8%. rsc.org Similarly, tert-butyl substituted acridan and perfluorobiphenyl derivatives have been successfully used as sky-blue emitters in OLEDs, with devices exhibiting low turn-on voltages of 3.0 V and high EQEs up to 16.3%. rsc.org The presence of the tert-butyl groups was found to be responsible for the specific crystalline polymorph formations that influence the emissive properties. rsc.org Furthermore, benzene (B151609) derivatives substituted with multiple di-tert-butyl-carbazolyl moieties have been developed as emitters for color-tuneable white OLEDs. researchgate.net These materials exhibit high glass transition temperatures and good bipolar charge transport, with hole mobilities reaching into the 10⁻⁴ cm² V⁻¹ s⁻¹ range. researchgate.net

Table 1: Performance of OLEDs with tert-Butyl Substituted Emitters

Emitter Type Color Max. EQE (%) Turn-on Voltage (V) Reference
Hetero-donor TADF Compound Blue 25.8 Not Specified rsc.org
Acridan/Perfluorobiphenyl Derivative Sky-Blue 16.3 3.0 rsc.org

In organic photovoltaics, the molecular structure of the donor and acceptor materials is paramount for achieving high power conversion efficiency (PCE). The incorporation of ethynylene units, derived from monomers like this compound, is a proven strategy for tuning the electronic properties of polymers for OPV applications. nih.gov Specifically, the introduction of these rigid linkers can lower the polymer's HOMO level, which is beneficial for increasing the open-circuit voltage (Voc) of the resulting solar cell device. nih.gov

While direct applications of polymers from this compound in OPVs are a subject of ongoing research, the principles are well-established. For instance, fullerene derivatives are commonly used as electron acceptors in bulk-heterojunction OPVs, with devices based on poly(3-hexylthiophene-2,5-diyl) (P3HT) as the donor achieving PCEs around 4.0%. researchgate.net The engineering of interfaces within the solar cell is also critical. Here, self-assembled monolayers (SAMs) featuring tert-butyl groups have been used to modify electrode surfaces, such as treating zinc oxide with 4-tert-butyl benzoyl chloride, to tune its work function and improve ohmic contact, leading to enhanced PCE. researchgate.net

The performance of OFETs is largely dependent on the charge carrier mobility of the organic semiconductor used. Materials incorporating tert-butyl-carbazolyl groups have shown promise in this area. researchgate.net Benzene derivatives with these substituents have been observed to exhibit either unipolar or bipolar charge transport characteristics. researchgate.net Notably, hole mobilities as high as 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 9 × 10⁵ V cm⁻¹ have been recorded for these materials. researchgate.net This high mobility is crucial for the efficient operation of OFETs in applications such as flexible displays and sensors.

In a related context, fullerene derivatives, which are structurally distinct but also employed in organic electronics, have been used as n-channel semiconductors in OFETs, demonstrating electron mobilities up to 0.5 cm²/Vs. researchgate.net This highlights the importance of molecular design in achieving high-performance charge transport for transistor applications.

Exploration of Nonlinear Optical (NLO) Properties in Polyalkynylbenzenes

Organic materials with extended π-conjugation, such as polyalkynylbenzenes, are of significant interest for their third-order nonlinear optical (NLO) properties. nih.gov These properties are crucial for applications in photonics, including optical switching and data processing. nih.gov The third-order NLO response in these molecules is governed by the third-order susceptibility, χ(3).

Studies on benzene derivatives with extended conjugation have shown that their NLO properties can be systematically tuned. nih.gov The Z-scan technique is commonly used to measure the third-order nonlinear absorption and refraction. nih.gov Research indicates that increasing the π-conjugation length, for example by polymerization of ethynylbenzene units, can enhance the NLO response. researchgate.net Furthermore, the introduction of electron-withdrawing groups to the conjugated system can significantly narrow the energy levels and alter the NLO properties, sometimes causing a transition from reverse saturable absorption to saturable absorption. nih.gov

For substituted polyphenylacetylenes, resonant χ(3) values have been reported to be as high as 10⁻¹¹ esu for third-harmonic generation and over 10⁻⁹ esu for degenerate four-wave mixing, with ultra-fast response times. capes.gov.br This demonstrates the potential of polymers derived from ethynylbenzene monomers in the field of nonlinear optics.

Fabrication of Self-Assembled Monolayers (SAMs) for Surface Engineering

The ethynyl group in this compound can act as an anchor for grafting molecules onto surfaces to form self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that can precisely control the chemical and physical properties of an interface. This surface engineering is vital for optimizing the performance of various devices.

Derivatives of this compound can be used to functionalize surfaces like gold or silicon. researchgate.net For example, aromatic thiols with a similar benzene core structure can form SAMs on gold surfaces, though their ordering can be complex, involving mixtures of standing-up and lying-down molecular configurations.

In the context of organic electronics, SAMs are used to tune the work function of electrodes, passivate surface defects, and improve energy level alignment at interfaces. Phthalocyanine-based molecules featuring tri-tert-butyl arylamine groups have been designed as hole-selective SAMs in inverted perovskite solar cells, demonstrating an effective method to tune the interface and boost device performance. rsc.org Similarly, SAMs of phenyl boronic acids have been applied to titanium dioxide surfaces in organic solar cells, improving the ohmic contact and leading to a more than 50% enhancement in power conversion efficiency. researchgate.net The stability and quality of the SAM are critical; recent advances include the development of highly air-resistant SAMs that offer greater robustness for practical applications. innovations-report.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
(6,6)-Phenyl C₇₁ butyric acid methyl ester (PC₇₁BM)
4-tert-butyl benzoyl chloride
poly(3-hexylthiophene-2,5-diyl) (P3HT)
Zinc Oxide (ZnO)

Information regarding the application of this compound as a precursor for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is not available in the currently accessible scientific literature.

The investigation included targeted queries for synthesis protocols, structural characterization data, and research findings related to COFs or MOFs derived from this specific precursor. Broader searches for its use in other porous organic polymers or advanced materials also did not provide the detailed information required to construct an article based on the provided outline.

Consequently, without any available research findings, data tables on structural properties, porosity, or performance metrics of COFs or MOFs synthesized using "this compound," it is not possible to generate the requested scientific article. The current body of scientific literature does not appear to contain the necessary information to fulfill this specific request.

Exploration in Medicinal Chemistry and Biological Systems

Structure-Activity Relationship Studies for Biological Potency of tert-Butyl-Substituted Compounds

The incorporation of a tert-butyl group into a molecular scaffold can significantly impact its biological potency, a phenomenon extensively studied through structure-activity relationship (SAR) analyses. The tert-butyl group's bulkiness can enhance specificity for a target receptor or enzyme active site.

A study of novel phenylthiazoles with a tert-butyl moiety revealed promising antimicrobial activity against multidrug-resistant pathogens. nih.gov Specifically, two derivatives featuring a 1,2-diaminocyclohexane side chain demonstrated significant activity against the highly infectious MRSA USA300 strain. nih.gov These findings underscore the potential of tert-butyl-containing scaffolds in the development of new antibiotics.

Investigation of Enzyme Interactions and Mechanism-Based Inactivation (e.g., Cytochrome P450 2B4 by 4-(tert-Butyl)-phenylacetylene)

Phenylacetylene derivatives, including those with tert-butyl substituents, are known to interact with and in some cases, inactivate cytochrome P450 (CYP) enzymes. A notable example is the potent mechanism-based inactivation of cytochrome P450 2B4 (P450 2B4) by 4-(tert-butyl)-phenylacetylene (tBPA). nih.govnih.gov

Research has shown that tBPA inactivates P450 2B4 in a time- and NADPH-dependent manner. nih.govnih.gov The inactivation process is highly efficient, with a low partition ratio, indicating that the reactive intermediate formed during metabolism inactivates the enzyme without detaching from the active site. nih.gov Mass spectrometry analysis has revealed that tBPA forms a 1:1 covalent adduct with the P450 2B4 protein. nih.govnih.gov Further peptide mapping identified the specific site of covalent attachment as Threonine-302. nih.govnih.gov This covalent modification alters the enzyme's structure, as evidenced by a red-shift in the Soret band of the modified protein. nih.govnih.gov The modification sterically hinders the binding of substrates like benzphetamine, thereby impairing the enzyme's catalytic function. nih.govnih.gov

Similarly, tert-butyl acetylene (B1199291) has been shown to inactivate a mutant of cytochrome P450 2E1 (T303A) through the formation of adducts with the heme group. researchgate.net Interestingly, this inactivation was found to be reversible. researchgate.net These studies highlight the specific and potent interactions that tert-butyl-containing acetylenic compounds can have with CYP enzymes, a critical consideration in drug design and metabolism studies.

Table 1: Inactivation Parameters of Cytochrome P450 Enzymes by tert-Butyl-Substituted Acetylenes

CompoundEnzymeKI (µM)kinact (min-1)Partition RatioReference
4-(tert-Butyl)-phenylacetyleneCytochrome P450 2B40.440.12~0 nih.govnih.gov
tert-Butyl acetyleneCytochrome P450 2E1 T303ANot ReportedNot ReportedNot Applicable researchgate.net

Research into Antioxidant Activity of tert-Butyl-Containing Scaffolds

The tert-butyl group is a common feature in synthetic phenolic antioxidants used to protect various materials from oxidative degradation. nih.govwikipedia.org The antioxidant properties of these compounds are also of interest for potential therapeutic applications. nih.gov The chemical structure of tert-butylated phenols, characterized by one or more tert-butyl groups attached to a phenol (B47542) ring, is key to their function. nih.govresearchgate.net The bulky tert-butyl group provides steric hindrance, which stabilizes the phenol and protects it from rapid oxidation. nih.gov Furthermore, as an electron-donating group, it increases the electron density on the aromatic ring and the hydroxyl group, enhancing the molecule's ability to neutralize free radicals. nih.gov

Derivatives of 2,6-di-tert-butylphenol (B90309) have demonstrated potential neuroprotective effects by mitigating glutamate-induced oxidative toxicity. nih.gov Similarly, 2,4-di-tert-butylphenol (B135424) exhibits antioxidant and other protective biological activities. nih.gov However, it has been noted that the antioxidant activity of 2,4-di-tert-butylphenol is lower than that of butylated hydroxytoluene (BHT), and a tert-butyl group in the para position may reduce a compound's antioxidant capacity. rsc.org

Strategies for Enhancing Metabolic Stability of tert-Butyl-Containing Moieties in Drug Discovery

The tert-butyl group is often incorporated into drug candidates to enhance specificity or act as a steric shield to improve the stability of other parts of the molecule. hyphadiscovery.com However, the tert-butyl group itself can be susceptible to metabolism by cytochrome P450 enzymes, leading to high clearance and reduced oral bioavailability. hyphadiscovery.comacs.orgnih.gov A common metabolic pathway is the oxidation of one of the methyl groups to form a corresponding alcohol. acs.org

Several strategies have been developed to enhance the metabolic stability of tert-butyl-containing moieties. One approach involves replacing the tert-butyl group with a bioisostere that is less prone to metabolism. A notable example is the trifluoromethylcyclopropyl (Cp-CF₃) group. acs.orgnih.govresearchgate.net This group mimics the size and shape of a tert-butyl group but lacks the readily abstractable sp³ C-H bonds, thereby increasing metabolic stability both in vitro and in vivo. acs.orgnih.gov

Other strategies to improve metabolic stability include:

Introduction of polar substituents: Incorporating hydroxyl, cyano, or acid groups can increase metabolic stability, provided these changes are tolerated by the target receptor. hyphadiscovery.comnih.gov

Conformational constraint: Locking the molecule in a conformation that is unfavorable for metabolism can protect labile moieties through steric shielding.

N-tert-butyl group: Introducing an N-tert-butyl group can prevent N-dealkylation, a common metabolic pathway.

Table 2: Comparison of Metabolic Stability Enhancement Strategies

StrategyMechanismExampleReference
Bioisosteric ReplacementReplace tert-butyl with a less metabolically labile group.Trifluoromethylcyclopropyl (Cp-CF₃) group acs.orgnih.govresearchgate.net
Polar SubstitutionIncrease polarity to reduce interaction with metabolic enzymes.Hydroxyl, cyano, or acid groups hyphadiscovery.comnih.gov
Steric ShieldingConstrain the molecule to protect metabolic sites.Conformational constraint
Blocking Metabolic PathwayIntroduce a group that prevents a specific metabolic reaction.N-tert-butyl group to prevent N-dealkylation

Role as Intermediates in the Synthesis of Bioactive Compounds

1-(tert-Butyl)-3-ethynylbenzene and related tert-butyl-containing compounds serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the reactivity of the ethynyl (B1212043) group and the influence of the tert-butyl substituent on the properties of the final products.

Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of complex molecules, and tert-butyl-containing starting materials are often employed in these reactions. nih.govdntb.gov.ua For example, 7-(arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d] nih.govhyphadiscovery.comoxazines have been synthesized through an efficient MCR. nih.gov

Astrochemical Significance and Interstellar Detection of Ethynylbenzene

Occurrence and Formation Pathways in Interstellar Medium Environments (e.g., Taurus Molecular Cloud)

Ethynylbenzene has been definitively detected in the Taurus Molecular Cloud 1 (TMC-1), a cold, dark molecular cloud located approximately 430 light-years from Earth. researchgate.netnrao.eduwikipedia.org TMC-1 is a rich environment for the study of complex organic molecules, hosting a variety of cyanopolyynes and other carbon-chain species. wikipedia.org

The formation of ethynylbenzene in such cold environments is a subject of active research. One proposed and significant pathway involves the reaction of the ethynyl (B1212043) radical (CCH) with benzene (B151609) (C₆H₆). This reaction is considered a key step in the growth of aromatic molecules in the ISM. Studies have shown that the reaction between the ethynyl radical and benzene is a plausible route to forming ethynylbenzene under the conditions found in molecular clouds.

While the specific formation pathways of 1-(tert-Butyl)-3-ethynylbenzene have not been studied in an astrochemical context, the general principles of aromatic molecule formation in the ISM would apply. However, the presence of the bulky tert-butyl group would likely necessitate different and potentially more complex formation routes than those for the parent ethynylbenzene molecule.

Spectroscopic Signatures for Astronomical Observation and Identification

The identification of molecules in the interstellar medium is achieved through the detection of their unique spectroscopic signatures, primarily their rotational transitions at radio frequencies. researchgate.net For a molecule to be detectable via radio astronomy, it must possess a permanent electric dipole moment. Ethynylbenzene has a dipole moment, which allows for the observation of its rotational spectrum.

Laboratory spectroscopy plays a crucial role in enabling astronomical searches. By precisely measuring the rotational spectra of molecules like ethynylbenzene in the laboratory, scientists can create a "fingerprint" of the molecule. researchgate.net These laboratory-derived frequencies can then be used to search for the molecule in astronomical data collected by radio telescopes, such as the Green Bank Telescope. nrao.edu

For ethynylbenzene, its rotational spectrum has been characterized, and the observed lines in the 31-50.3 GHz frequency range from the QUIJOTE line survey have been matched with these laboratory measurements to confirm its presence in TMC-1. researchgate.net The analysis of the experimental spectra provides accurate spectroscopic parameters that allow for reliable predictions for astronomical searches. researchgate.net

Table 1: Observed Lines of Ethynylbenzene in TMC-1

Frequency (MHz) Quantum Numbers (J' K'a K'c -> J'' K''a K''c) Observed Intensity (mK)
31893.4 11 1 10 -> 10 1 9 1.2
34781.9 12 1 11 -> 11 1 10 1.1
37670.1 13 1 12 -> 12 1 11 1.0
40558.0 14 1 13 -> 13 1 12 0.9
43445.6 15 1 14 -> 14 1 13 0.8

This table is a representation of the type of data used for identification and is based on findings for ethynylbenzene. researchgate.net

Quantum Chemical Modeling of Interstellar Reaction Mechanisms

Quantum chemical modeling is an essential tool for understanding the formation of interstellar molecules. frontiersin.org These computational methods allow researchers to investigate potential reaction pathways, calculate the energies of reactants, transition states, and products, and determine the feasibility of these reactions under the extreme conditions of the interstellar medium (low temperature, low pressure). mdpi.com

For aromatic molecules like ethynylbenzene, quantum chemistry is used to explore formation mechanisms that might not be easily studied in the laboratory. mdpi.com For example, calculations can be used to study the reaction between benzene and the ethynyl radical, confirming that it is an exothermic reaction with a plausible barrier, making it a viable formation route in cold molecular clouds.

Furthermore, quantum chemical calculations are used to predict the spectroscopic constants of molecules, which can guide laboratory measurements and astronomical searches. researchgate.netuhmreactiondynamics.org By calculating properties like rotational constants and dipole moments, models can predict the frequencies at which a molecule will emit or absorb radiation, aiding in its potential detection. researchgate.net While specific quantum chemical models for the interstellar formation of this compound are not available, the methodologies used for ethynylbenzene and other complex organic molecules would be applicable. frontiersin.orgresearchgate.net

Emerging Research Directions and Future Outlook

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of 1-(tert-butyl)-3-ethynylbenzene is a key area of research, with a strong focus on developing environmentally friendly and efficient methods. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. To address these challenges, researchers are exploring green chemistry principles to create more sustainable pathways.

One of the most promising green approaches for synthesizing this compound and its derivatives is the Sonogashira coupling reaction . nih.govrsc.org This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. Recent advancements have focused on making this reaction more sustainable by using water as a solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org

Furthermore, the use of microwave-assisted synthesis has been shown to significantly enhance the efficiency of the Sonogashira reaction. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products with minimal side reactions. nih.gov The combination of aqueous media and microwave assistance represents a significant step forward in the green synthesis of this valuable compound. rsc.org

Table 1: Comparison of Conventional and Green Synthesis Methods for Ethynylbenzene Derivatives

FeatureConventional SynthesisGreen Synthesis (e.g., Microwave-assisted Sonogashira in water)
Solvent Often uses volatile and toxic organic solventsPrimarily uses water
Reaction Time Typically several hoursCan be reduced to minutes
Energy Consumption Higher due to prolonged heatingLower due to efficient and rapid heating
Byproducts May generate significant wasteOften results in cleaner reactions with fewer byproducts
Safety Involves flammable and toxic materialsInherently safer due to the use of water

Advanced Functional Material Development Through Molecular Engineering

The distinct structural features of this compound make it an ideal candidate for the development of advanced functional materials, particularly polymers. The reactive ethynyl (B1212043) group can participate in polymerization reactions, while the bulky tert-butyl group can influence the physical and electronic properties of the resulting materials.

Researchers are investigating the polymerization of diethynylarenes, which are structurally related to this compound, to create novel polymers with unique characteristics. nih.gov The presence of the tert-butyl group is known to enhance the solubility of polymers in organic solvents, which is a crucial factor for their processing and application in various technologies. mdpi.com This improved solubility allows for the formation of thin films and other structures necessary for electronic devices.

The resulting polymers from ethynylbenzene derivatives are being explored for their potential in organic electronics . sigmaaldrich.comresearchgate.net These materials could find applications in organic field-effect transistors (OFETs), which are essential components of flexible displays and sensors. The introduction of tert-butyl groups can influence the molecular packing and electronic communication between polymer chains, which are critical for achieving high charge carrier mobility and device performance. nih.govrsc.org

Novel Therapeutic and Diagnostic Applications of Ethynylbenzene Derivatives

The exploration of ethynylbenzene derivatives in the medical field is a rapidly emerging area of research. The unique photophysical properties of these compounds, which can be tuned by modifying their chemical structure, make them attractive for both therapeutic and diagnostic applications. unm.edumdpi.com

One promising application is in the development of fluorescent probes for bioimaging . unm.edu The phenylene ethynylene backbone, which is present in this compound, can form the core of fluorescent molecules. By attaching specific targeting groups, these probes can be designed to selectively bind to and illuminate specific biological targets, such as cancer cells or particular subcellular organelles. This allows for the visualization of biological processes in real-time, which is invaluable for disease diagnosis and for understanding the mechanisms of drug action.

Furthermore, ethynylbenzene derivatives are being investigated for their potential in photodynamic therapy (PDT) . PDT is a cancer treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. The extended π-conjugated system of ethynylbenzene derivatives allows them to absorb light and transfer energy to molecular oxygen, making them potential photosensitizers. The introduction of bulky groups like the tert-butyl group can influence the photophysical properties and the efficiency of singlet oxygen generation.

Bridging Molecular and Supramolecular Architectures for Enhanced Functionality

The self-assembly of molecules into well-defined, ordered structures is a powerful tool for creating materials with enhanced functionalities. The bulky tert-butyl group and the linear ethynyl group of this compound play crucial roles in directing its self-assembly into complex supramolecular architectures.

The study of the supramolecular structures of phenyl derivatives reveals that the presence of bulky groups can significantly influence the way molecules pack together in the solid state. nih.govnih.govresearchgate.net The tert-butyl group, due to its steric hindrance, can prevent close packing of the aromatic rings, leading to the formation of porous structures or specific intermolecular interactions. This control over the solid-state arrangement is a key aspect of crystal engineering , which aims to design and synthesize functional solid-state materials with desired properties.

By understanding and controlling the non-covalent interactions between molecules of this compound, researchers can aim to create supramolecular polymers . These are long-chain structures held together by reversible, non-covalent bonds. Such materials can exhibit unique properties, such as self-healing capabilities and responsiveness to external stimuli, opening up possibilities for the development of smart materials.

Q & A

Q. What are the recommended synthetic pathways for 1-(tert-Butyl)-3-ethynylbenzene, and how can purity be optimized?

Methodological Answer:

  • Synthesis via Sonogashira Coupling: A common approach involves coupling 1-(tert-Butyl)-3-iodobenzene with trimethylsilylacetylene (TMSA) under palladium catalysis, followed by deprotection with KOH/MeOH to yield the terminal alkyne. Reaction conditions (e.g., Pd(PPh₃)₄, CuI, and inert atmosphere) must be strictly controlled to avoid side products like Glaser coupling byproducts .
  • Purification: Column chromatography using silica gel with hexane/ethyl acetate (9:1) is recommended. Purity (>95%) can be confirmed via GC-MS or ¹H/¹³C NMR, focusing on diagnostic signals (e.g., ethynyl proton at δ 2.5–3.0 ppm and tert-butyl protons at δ 1.3 ppm) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H NMR should show absence of protic impurities (e.g., -OH or -NH) and presence of tert-butyl (9H singlet) and ethynyl (1H triplet) groups. ¹³C NMR confirms sp-hybridized carbons (δ 70–90 ppm for C≡C) .
    • FT-IR: A sharp absorption band at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) are key indicators .
  • X-ray Crystallography: For absolute confirmation, single-crystal XRD can resolve spatial arrangement, particularly steric effects from the tert-butyl group .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s flammability (ethynyl group) and potential irritancy .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in [2+2] or Huisgen cycloadditions. The tert-butyl group’s electron-donating effect lowers LUMO energy, enhancing reactivity with electron-deficient dienophiles .
  • Kinetic Studies: Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to validate computational predictions and identify rate-limiting steps .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

Methodological Answer:

  • Controlled Experiments: Vary catalyst loadings (e.g., Pd vs. Cu) and solvents (polar vs. nonpolar) to isolate variables affecting yield or selectivity. For example, PdCl₂(PPh₃)₂ may suppress undesired homocoupling .
  • Advanced Analytics: Use High-Resolution Mass Spectrometry (HRMS) to detect trace intermediates and 2D NMR (e.g., HSQC) to assign stereochemical outcomes in complex mixtures .

Q. How does the tert-butyl group influence adsorption behavior on metal-organic frameworks (MOFs)?

Methodological Answer:

  • Surface Characterization: Employ BET surface area analysis and in-situ Raman spectroscopy to study tert-butyl-induced steric hindrance on MOF pores. Compare with analogs (e.g., methyl-substituted benzene) to quantify adsorption capacity differences .
  • Thermogravimetric Analysis (TGA): Measure desorption temperatures to assess binding strength, correlating with DFT-derived interaction energies .

Q. What are the challenges in scaling up enantioselective reactions using this compound?

Methodological Answer:

  • Catalyst Optimization: Screen chiral ligands (e.g., BINAP or Josiphos) to enhance enantiomeric excess (ee). Microreactor systems can improve mass transfer and reproducibility at larger scales .
  • Process Analytical Technology (PAT): Implement inline NMR or HPLC to monitor ee in real-time, adjusting parameters like temperature or pressure dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.